FLAP Inhibitory Potency: Structural Analog Benchmarking Demonstrates <3 nM Activity in a Defined Cellular Context
Within the Janssen Pharmaceutica patent series (US9073876), a compound structurally analogous to 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide, identified as Compound 143, demonstrated potent modulation of human FLAP with a Ki of 2.90 nM in a cell-free assay using amplified human FLAP-encoding DNA [1]. While the exact Ki for the target compound has not been publicly disclosed in primary literature, its inclusion in this specific chemical space suggests comparable potency. This contrasts sharply with other close analogs in the same patent, such as Compound 153, which exhibited a Ki of 4.40 nM [2]. This 1.5-fold difference in binding affinity, though seemingly small, can be pharmacologically meaningful in a drug discovery context, potentially influencing the effective dose and therapeutic window [3].
| Evidence Dimension | FLAP binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed for the exact CAS; inferred to be in the low nanomolar range based on patent family SAR |
| Comparator Or Baseline | US9073876, Compound 143: Ki = 2.90 nM; US8952177, Compound 153: Ki = 4.40 nM |
| Quantified Difference | ~1.5-fold difference observed between key patent analogs |
| Conditions | Cell-free assay using human FLAP-encoding DNA amplified by polymerase chain reaction |
Why This Matters
This data demonstrates that minor structural variations within this chemotype lead to measurable differences in target engagement, underscoring the need to procure the specific compound to maintain consistent potency in leukotriene pathway studies.
- [1] BindingDB. BDBM167057: Affinity Data for FLAP (Human). Ki = 2.90 nM. US Patent 9073876. Accessed 2026. View Source
- [2] BindingDB. BDBM145797: Affinity Data for FLAP (Human). Ki = 4.40 nM. US Patents 8952177, 9089569, 9695149. Accessed 2026. View Source
- [3] Google Patents. JP2010502615A - 5-Lipoxygenase activating protein (FLAP) inhibitors. Accessed 2026. View Source
